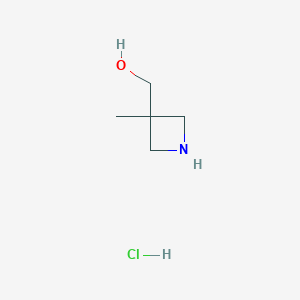

(3-Methylazetidin-3-yl)methanol hydrochloride

描述

Historical Context and Development

The development of (3-Methylazetidin-3-yl)methanol hydrochloride emerged from the broader historical trajectory of azetidine chemistry, which began with significant milestones in four-membered heterocycle research. The foundational work in azetidine chemistry can be traced to the mid-20th century when researchers first began systematically investigating the synthesis and properties of four-membered nitrogen-containing rings. The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis, establishing azetidines as naturally occurring compounds with biological significance. This discovery marked the beginning of intensive research into azetidine derivatives and their potential applications in medicinal chemistry.

The specific development of methylated azetidine alcohols, including (3-Methylazetidin-3-yl)methanol and its hydrochloride salt, represents a more recent advancement in the field. The synthetic methodologies for preparing such compounds have evolved significantly over the past several decades, with researchers developing increasingly sophisticated approaches to construct the azetidine ring system while simultaneously introducing functional groups at specific positions. The preparation of hydroxymethyl-substituted azetidines has been particularly challenging due to the inherent ring strain of the four-membered heterocycle and the need to maintain stability during synthetic transformations.

Modern synthetic approaches to this compound have benefited from advances in cyclization methodologies and ring-closing strategies. The development of efficient routes to such compounds has been driven by their potential as pharmaceutical intermediates and their utility in constructing more complex heterocyclic architectures. The preparation of the hydrochloride salt form specifically addresses practical considerations related to compound stability, solubility, and handling characteristics that are essential for both research and potential commercial applications.

The historical evolution of azetidine chemistry has been marked by periodic breakthroughs in synthetic methodology, with each advance opening new possibilities for accessing previously challenging molecular targets. The development of this compound exemplifies this progression, representing a convergence of advances in azetidine synthesis, functional group manipulation, and salt formation strategies that have made such compounds readily accessible for scientific investigation and potential application.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its unique structural features and chemical properties. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly greater stability than related aziridines. This balance between reactivity and stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions, making compounds like this compound particularly valuable as synthetic intermediates.

The significance of this compound in heterocyclic chemistry extends to its role as a building block for constructing more complex molecular architectures. The presence of both the azetidine ring and the hydroxymethyl functionality provides multiple sites for chemical transformation, enabling the compound to serve as a versatile platform for accessing diverse chemical space. The methylation at the 3-position of the azetidine ring introduces additional steric and electronic effects that can influence both the compound's reactivity and its interactions with biological targets, making it an important scaffold for pharmaceutical development.

From a structural perspective, this compound exemplifies the unique properties that make azetidines valuable in medicinal chemistry. The four-membered ring system provides molecular rigidity and defined three-dimensional geometry that can be advantageous for receptor binding and selectivity. The compound's ability to form hydrogen bonds through its hydroxyl group, combined with the basic properties of the nitrogen atom, creates multiple opportunities for molecular interactions that are essential for biological activity.

The compound's significance is further enhanced by its potential to undergo ring-opening reactions under specific conditions, providing access to linear amino alcohol derivatives that retain the functional group patterns established in the cyclic precursor. This reactivity profile makes this compound a valuable intermediate for accessing both cyclic and acyclic molecular targets, demonstrating the versatility that has made azetidines increasingly important in modern synthetic chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established conventions for naming substituted azetidine derivatives and their corresponding salts. According to International Union of Pure and Applied Chemistry nomenclature rules, the base compound is designated as (3-methylazetidin-3-yl)methanol, with the hydrochloride designation indicating the presence of the hydrochloride salt form. The compound is registered with the Chemical Abstracts Service number 1458653-12-7, providing a unique identifier for this specific chemical entity.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the azetidine family of four-membered saturated heterocycles containing three carbon atoms and one nitrogen atom. The compound can be further classified as a tertiary alcohol due to the presence of the hydroxymethyl group attached to the quaternary carbon at the 3-position of the azetidine ring. The methyl substituent at the same position creates a geminal substitution pattern that significantly influences the compound's steric and electronic properties.

The three-dimensional structural characteristics of this compound reflect the inherent geometric constraints imposed by the four-membered ring system. The azetidine ring adopts a puckered conformation to minimize ring strain, with the nitrogen atom typically positioned slightly out of the plane defined by the three carbon atoms. The geminal substitution at the 3-position, with both methyl and hydroxymethyl groups, creates a quaternary carbon center that significantly influences the overall molecular geometry and restricts conformational flexibility.

The electronic structure of the compound is characterized by the presence of multiple polar functional groups, including the basic nitrogen atom of the azetidine ring and the hydroxyl group of the alcohol moiety. The hydrochloride salt formation involves protonation of the nitrogen atom, creating a positively charged ammonium center that is balanced by the chloride counterion. This ionic character significantly affects the compound's solubility, stability, and handling characteristics compared to the free base form.

Position in Azetidine Chemistry

This compound occupies a distinctive position within the broader field of azetidine chemistry as a functionalized derivative that combines the fundamental reactivity of the four-membered heterocycle with additional synthetic versatility provided by its functional group substitution pattern. The compound represents an advanced example of azetidine derivatization, where multiple functional elements have been incorporated to create a molecule with enhanced utility for synthetic and potentially therapeutic applications.

Within the context of azetidine synthetic methodology, this compound exemplifies modern approaches to heterocycle functionalization that go beyond simple ring construction to incorporate specific substitution patterns designed for particular applications. The presence of both methyl and hydroxymethyl substituents at the 3-position demonstrates sophisticated synthetic planning that addresses both steric and electronic considerations necessary for accessing complex molecular targets. This level of functional group complexity represents a significant advancement from early azetidine chemistry, which focused primarily on the preparation and basic reactivity of unsubstituted or simply substituted ring systems.

The compound's position in azetidine chemistry is further defined by its role as a building block for accessing more complex heterocyclic architectures. Recent advances in azetidine chemistry have emphasized the development of strain-driven reactions that can transform the four-membered ring into other cyclic systems or open the ring to provide linear intermediates with defined stereochemistry. This compound is particularly well-positioned to participate in such transformations due to its functional group array, which provides multiple sites for chemical manipulation while maintaining the inherent reactivity of the azetidine core.

The development of this compound also reflects broader trends in heterocyclic chemistry toward the preparation of molecules that combine multiple pharmacophoric elements within a single structure. The azetidine ring provides molecular rigidity and defined geometry, while the hydroxymethyl group offers hydrogen bonding capability and the potential for further derivatization. This combination of features positions this compound as a valuable scaffold for pharmaceutical research, where the unique properties of four-membered heterocycles can be exploited for developing new therapeutic agents.

Contemporary research in azetidine chemistry increasingly emphasizes the development of compounds that can serve dual roles as both synthetic intermediates and potential bioactive molecules. This compound exemplifies this approach, offering both the synthetic utility necessary for accessing complex molecular targets and the structural features that may confer biological activity. This dual functionality reflects the maturation of azetidine chemistry from a primarily academic pursuit to a field with significant practical applications in pharmaceutical and materials science.

属性

IUPAC Name |

(3-methylazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWVVHLUXLQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458653-12-7 | |

| Record name | (3-methylazetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of Amino Intermediate

- The process begins with the reduction of a ketone such as 4,4′-dichlorobenzophenone using sodium borohydride in THF to obtain N-[bis(4-chlorophenyl)methyl]acetamide.

- This intermediate is then converted to 1,1-bis(p-chlorophenyl)methylamine hydrochloride by acid hydrolysis in the presence of hydrochloric acid and butanol.

Step 2: Azetidine Ring Formation

- The amino hydrochloride salt reacts with epibromohydrin in ethanol and sodium bicarbonate to form 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide.

- This reaction proceeds through nucleophilic attack of the amine on the epibromohydrin, resulting in azetidine ring closure with a hydroxyl group at the 3-position.

Step 3: Functionalization via Mitsunobu Reaction

- The azetidin-3-ol hydrobromide intermediate is reacted with N-(aryl or heteroaryl)methylsulfonamide derivatives in the presence of triphenylphosphine and DIAD in toluene.

- This Mitsunobu-type reaction substitutes the hydroxyl group with the sulfonamide moiety, enabling diversification at the 3-position.

- The reaction is optimized by performing it in toluene at 40–60°C (preferably 50–60°C), which allows direct crystallization of the product from isopropanol without chromatography.

Step 4: Formation of Hydrochloride Salt

- The final step involves converting the free base to its hydrochloride salt by treatment with 5–6 N hydrochloric acid in isopropanol.

- This salt formation enhances the compound's stability and facilitates purification by crystallization.

Key Advantages of the Improved Synthetic Process

| Feature | Description |

|---|---|

| Use of Toluene as Solvent | Replaces THF in Mitsunobu reaction, enabling direct crystallization and eliminating chromatography |

| Azeotropic Distillation | Enables removal of toluene and promotes product crystallization without triphenylphosphine oxide precipitation |

| Avoidance of Chromatography | Simplifies scale-up by eliminating silica gel chromatography steps |

| High Purity Product | Achieved through crystallization techniques post-Mitsunobu reaction |

| Scalable Process | Suitable for large-scale industrial production |

Summary Table of Preparation Steps

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 4,4′-Dichlorobenzophenone + NaBH4 in THF | N-[bis(4-chlorophenyl)methyl]acetamide | Reduction step |

| 2 | Acetamide + HCl + Butanol | 1,1-Bis(p-chlorophenyl)methylamine hydrochloride | Amination and salt formation |

| 3 | Amino hydrochloride + Epibromohydrin + EtOH + NaHCO3 | 1-[Bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide | Azetidine ring formation |

| 4 | Azetidin-3-ol hydrobromide + N-(aryl methylsulfonamide) + PPh3 + DIAD in toluene at 50–60°C | Functionalized azetidine derivative | Mitsunobu reaction, solvent optimized |

| 5 | Product + 5–6 N HCl in isopropanol | Hydrochloride salt of final compound | Salt formation, crystallization |

Research Findings and Notes

- The choice of solvent in the Mitsunobu reaction is critical; toluene provides better crystallization and scalability compared to THF.

- The hydrobromide salt intermediate is advantageous for diversification at the 3-position of the azetidine ring.

- The process avoids chromatographic purification, which is beneficial for industrial-scale synthesis.

- The hydrochloride salt form improves stability and handling of the final compound.

- The methodology is derived and adapted from patented processes (e.g., US Patent 8207355B2 and US Patent 7687493) focusing on azetidine derivatives synthesis with high purity and yield.

化学反应分析

Types of Reactions: (3-Methylazetidin-3-yl)methanol hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

科学研究应用

Chemistry

(3-Methylazetidin-3-yl)methanol hydrochloride serves as a valuable building block in organic synthesis. Its azetidine structure allows for the development of more complex heterocyclic compounds, which are essential in creating new materials and catalysts.

Key Applications:

- Synthesis of Heterocycles: It is used to synthesize various heterocyclic compounds that can exhibit diverse chemical properties.

- Reaction Mechanisms: The compound can participate in various chemical reactions such as oxidation and reduction, facilitating the introduction of functional groups.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules.

Key Applications:

- Biological Activity Studies: Research indicates that this compound may exhibit antimicrobial and antiviral properties, making it a candidate for further pharmacological studies.

- Enzyme Inhibition: The compound has been studied for its potential role as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

Medicine

The medicinal chemistry field has shown interest in this compound due to its potential therapeutic applications.

Key Applications:

- Drug Development: Preliminary studies suggest that this compound may serve as a precursor for developing new drugs targeting various diseases.

- Therapeutic Properties: Ongoing research aims to explore its efficacy against specific diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is utilized for developing advanced materials and chemical processes.

Key Applications:

- Material Science: It is being explored for use in creating polymers and coatings due to its unique structural characteristics.

- Chemical Processes: The compound's reactivity makes it suitable for various chemical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |

| Biology | Antimicrobial studies | Potential new therapeutic agents |

| Medicine | Drug development precursor | Targeted therapies for diseases |

| Industry | Polymer and coating development | Advanced materials with unique properties |

Case Study 1: Antimicrobial Activity

A study conducted on this compound revealed promising antimicrobial activity against specific bacterial strains. The compound was tested in vitro, showing a significant reduction in bacterial growth compared to control samples.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated its potential as a scaffold for designing enzyme inhibitors. The study highlighted its ability to modulate enzyme activity effectively, paving the way for drug design targeting metabolic pathways.

作用机制

The mechanism of action of (3-Methylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its azetidine core and functional group arrangement. Below is a comparative analysis with key analogues:

Table 1: Comparative Overview of Similar Azetidine Derivatives

Key Comparative Insights

Azetidine vs. Piperidine Derivatives

- Ring Size and Strain: The four-membered azetidine ring in the target compound introduces higher ring strain compared to six-membered piperidine derivatives (e.g., [(3S)-3-methyl-3-piperidyl]methanol hydrochloride). This strain may enhance reactivity but reduce metabolic stability, making piperidine analogues more common in drug candidates .

Functional Group Impact

- Hydroxymethyl vs. Amine/Sulfonyl : The hydroxymethyl group in the target compound provides hydrogen-bonding capability, beneficial for target binding in drug design. In contrast, amines (e.g., (3-Methylazetidin-3-yl)methanamine dihydrochloride) increase basicity, while sulfonyl groups (e.g., 3-Methanesulfonylazetidine hydrochloride) improve electrophilicity, enabling diverse reactivity .

Salt Forms and Solubility

- Hydrochloride vs. Dihydrochloride: The dihydrochloride form of (3-Methylazetidin-3-yl)methanamine (CAS 1184963-68-5) offers higher aqueous solubility than the monohydrochloride target compound, making it preferable for formulations requiring rapid dissolution .

Spirocyclic and Protected Derivatives

- Boc-Protected Amines : tert-Butyl carbamate derivatives (e.g., CAS 1408076-37-8) are stable intermediates in multi-step syntheses, whereas the target compound’s free hydroxyl group limits its use in acidic/basic conditions .

生物活性

(3-Methylazetidin-3-yl)methanol hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring with a hydroxymethyl group, which contributes to its unique reactivity and biological properties. The compound has a molecular formula of C₅H₁₁ClN₁O and a molecular weight of approximately 145.6 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The azetidine ring can interact with enzymes, potentially inhibiting their activity. This interaction may modulate key biochemical pathways involved in disease processes.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular responses.

- Hydrogen Bonding : The hydroxymethyl group allows for hydrogen bonding, enhancing the compound's interaction with biomolecules.

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including this compound, exhibit promising anticancer properties. For instance:

- A study on azetidine analogues demonstrated significant antiproliferative effects on various cancer cell lines, including MCF-7 (human breast cancer) and Hs578T (triple-negative breast cancer), with IC₅₀ values in the nanomolar range .

- The mechanism involved apoptosis induction and cell cycle arrest, showcasing the compound's potential as a lead for anticancer drug development .

Antiparasitic Activity

This compound has been explored for its efficacy against parasitic infections:

- Azetidine analogues have shown effectiveness against protozoan parasites such as Trypanosoma and Leishmania. These compounds inhibit nucleosidase and nucleoside phosphorylase, which are crucial for the survival of these parasites .

Case Studies

Research Applications

This compound serves as a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure facilitates the exploration of new therapeutic agents targeting various diseases.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Methylazetidin-3-yl)methanol hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves azetidine ring formation followed by functionalization. For example, the methyl group at the 3-position can be introduced via alkylation or Grignard reactions, while the methanol group may be installed through hydrolysis of ester intermediates. Purification often employs recrystallization or column chromatography. Purity optimization requires rigorous solvent selection (e.g., methanol or ethanol for recrystallization) and validation via HPLC (≥98% purity, as per ) .

- Key Parameters : Monitor reaction progress using TLC or NMR. Elemental analysis (C, H, N) and mass spectrometry are critical for confirming molecular identity (CHClNO, MW 123.58) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Analytical Techniques :

- FTIR : Identify functional groups (e.g., hydroxyl, azetidine ring vibrations) .

- NMR : H and C NMR to confirm methyl and hydroxymethyl substituents on the azetidine ring .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 124 for [M+H]) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 38.9%, H: 8.16%, N: 11.3%) .

Q. What are the stability considerations for storage and handling?

- Storage : Store at +5°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation. Stability in methanol solutions (common in formulations) should be monitored via periodic HPLC analysis .

- Decomposition Risks : Thermal degradation above 100°C or prolonged exposure to moisture may form impurities like 3-methylazetidine hydrochloride .

Advanced Research Questions

Q. How can solubility and stability be systematically evaluated under varying experimental conditions?

- Experimental Design :

- Solubility Screening : Test in polar (water, methanol) and non-polar solvents (DCM, THF) using gravimetric or UV-Vis methods. suggests methanol as a viable solvent for stock solutions .

- Stability Studies : Accelerated stability testing at 40°C/75% RH over 4 weeks, with degradation products analyzed via LC-MS .

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data?

- Case Example : If NMR data conflicts with literature (e.g., methyl group chemical shifts), re-examine sample purity (HPLC) or solvent effects (DO vs. CDCl). Cross-validate with computational models (DFT calculations for predicted shifts) .

- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables causing discrepancies, such as pH or temperature during characterization .

Q. How can the compound’s reactivity in heterocyclic synthesis be optimized for novel derivatives?

- Methodology :

- Functionalization : React with sulfonyl chlorides (e.g., (1-methanesulfonylazetidin-3-yl)methanesulfonyl chloride in ) to explore sulfonamide derivatives.

- Cyclization : Use the hydroxymethyl group as a nucleophile in ring-forming reactions (e.g., oxadiazole synthesis, as in ) .

- Optimization : DOE (Design of Experiments) to vary catalysts (e.g., Pd for cross-couplings), solvents, and temperatures .

- Optimization : DOE (Design of Experiments) to vary catalysts (e.g., Pd for cross-couplings), solvents, and temperatures .

Q. What advanced analytical methods are recommended for impurity profiling?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。